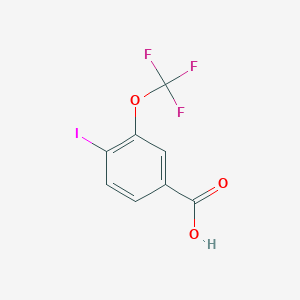

4-iodo-3-(trifluoromethoxy)benzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-3-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IO3/c9-8(10,11)15-6-3-4(7(13)14)1-2-5(6)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYRBLQNCPKVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382461 | |

| Record name | 4-iodo-3-(trifluoromethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-67-0 | |

| Record name | 4-Iodo-3-(trifluoromethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-iodo-3-(trifluoromethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 4-iodo-3-(trifluoromethoxy)benzoic acid

This technical guide provides a comprehensive framework for the structural elucidation of 4-iodo-3-(trifluoromethoxy)benzoic acid, a substituted aromatic carboxylic acid of interest to researchers and professionals in drug development and materials science. This document moves beyond a simple recitation of analytical techniques, offering a strategic, field-proven workflow that emphasizes the synergy between different analytical methods to build a robust and self-validating structural hypothesis.

Introduction: The Importance of Unambiguous Structural Verification

In the realm of chemical research and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of scientific integrity and innovation. The biological activity, physical properties, and potential applications of a compound are intrinsically linked to its atomic arrangement. For a molecule like this compound, with its multiple functional groups and specific substitution pattern, an erroneous structural assignment could lead to misinterpreted biological data, flawed structure-activity relationships (SAR), and ultimately, the failure of a research program.

This guide, therefore, presents a multi-faceted approach to the structural elucidation of this compound, integrating data from mass spectrometry, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction. The causality behind each experimental choice is explained, providing a logical pathway from initial sample analysis to the final, unambiguous structural confirmation.

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

The first step in any structural elucidation is to establish the molecular formula and the degree of unsaturation. This foundational information provides the atomic "building blocks" and constraints on the possible arrangements of those atoms.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS is the cornerstone for determining the elemental composition of a compound with high precision.[1][2] Unlike nominal mass spectrometry, which provides the integer mass of a molecule, HRMS can distinguish between ions with the same nominal mass but different elemental compositions.

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, is employed.

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically suitable for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions.

-

Sample Preparation: The compound is dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a low concentration (typically 1-10 µg/mL).

-

Data Acquisition: The instrument is calibrated using a known standard to ensure high mass accuracy. The spectrum is acquired over a relevant mass range.

Expected Data and Interpretation: For this compound (C₈H₄F₃IO₂), the expected monoisotopic mass of the [M-H]⁻ ion is 314.9180. The HRMS experiment should yield a measured mass very close to this theoretical value (typically within 5 ppm).

| Parameter | Expected Value |

| Molecular Formula | C₈H₄F₃IO₂ |

| Molecular Weight | 316.02 g/mol [3] |

| Monoisotopic Mass | 315.9261 u |

| [M-H]⁻ Ion (Theoretical) | 314.9180 u |

Degree of Unsaturation: The degree of unsaturation (DoU), or index of hydrogen deficiency, is calculated from the molecular formula using the following equation: DoU = C + 1 - (H/2) - (X/2) + (N/2) For C₈H₄F₃IO₂, the DoU is: DoU = 8 + 1 - (4/2) - (4/2) + (0/2) = 7 A DoU of 7 suggests the presence of a benzene ring (DoU = 4) and three additional double bonds or rings. In this case, these are accounted for by the carbonyl group of the carboxylic acid (DoU = 1) and the two double bonds implied by the trifluoromethoxy group's attachment to the ring.

Part 2: Functional Group Identification - The Role of Infrared Spectroscopy

With the molecular formula established, the next logical step is to identify the key functional groups present in the molecule. Infrared (IR) spectroscopy is a rapid and informative technique for this purpose.[4][5]

Rationale: IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule's functional makeup.

Experimental Protocol:

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

-

Sample Preparation: For a solid sample, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an attenuated total reflectance (ATR) accessory can be used for direct analysis of the solid.

-

Data Acquisition: A background spectrum is collected, followed by the sample spectrum. The data is typically plotted as transmittance versus wavenumber (cm⁻¹).

Expected Data and Interpretation: The IR spectrum of this compound is expected to show several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid[6] |

| ~1700 | C=O stretch | Carboxylic acid[6] |

| 1600-1450 | C=C stretch | Aromatic ring |

| ~1320-1210 | C-O stretch | Carboxylic acid and Aryl ether |

| ~1250-1000 | C-F stretch | Trifluoromethoxy group |

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The strong carbonyl absorption confirms the presence of the acid functionality. The C-F stretching vibrations of the trifluoromethoxy group are also expected to be prominent.

Part 3: Connectivity and Spatial Arrangement - The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule, providing information about the carbon skeleton and the connectivity of atoms.[1][7] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will be employed.

¹H NMR Spectroscopy

Rationale: ¹H NMR provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, integration, and coupling patterns of the signals reveal the number of different types of protons, their relative numbers, and their neighboring protons.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with a small amount of tetramethylsilane (TMS) added as an internal standard.

-

Data Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired.

Expected Data and Interpretation: The aromatic region of the ¹H NMR spectrum is of particular interest. Based on the proposed structure, three distinct proton signals are expected in the aromatic region.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H-6 |

| ~7.9 | dd | 1H | H-5 |

| ~7.5 | d | 1H | H-2 |

| ~13 (broad) | s | 1H | COOH |

-

H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and will be the most downfield. It will appear as a doublet due to coupling with H-5.

-

H-5: This proton is coupled to both H-6 and H-2, and will thus appear as a doublet of doublets.

-

H-2: This proton is ortho to the trifluoromethoxy group and will appear as a doublet due to coupling with H-5.

-

COOH: The carboxylic acid proton is typically broad and appears far downfield.

¹³C NMR Spectroscopy

Rationale: ¹³C NMR provides information about the carbon framework of the molecule. The number of signals indicates the number of unique carbon environments.

Experimental Protocol:

-

Instrumentation: As with ¹H NMR, a high-field NMR spectrometer is used.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to simplify the spectrum to a series of singlets for each unique carbon.

Expected Data and Interpretation: Eight distinct carbon signals are expected.

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (Carboxylic Acid) |

| ~150 | C-OCF₃ |

| ~140 | C-I |

| ~135 | C-COOH |

| ~132 | CH (Aromatic) |

| ~128 | CH (Aromatic) |

| ~125 | CH (Aromatic) |

| ~120 (q) | CF₃ |

The quaternary carbons (C-I, C-OCF₃, C-COOH) can be distinguished from the protonated aromatic carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy

Rationale: ¹⁹F NMR is highly specific for fluorine-containing compounds and provides a clean spectrum with a wide chemical shift range.

Experimental Protocol:

-

Instrumentation: An NMR spectrometer equipped with a fluorine probe.

-

Data Acquisition: A standard one-dimensional ¹⁹F NMR spectrum is acquired.

Expected Data and Interpretation: A single signal, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. Its chemical shift will be characteristic of a -OCF₃ group attached to an aromatic ring.

Part 4: Definitive 3D Structure - Single-Crystal X-ray Diffraction

While spectroscopic methods provide powerful evidence for the connectivity of a molecule, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of its three-dimensional structure in the solid state.[1][8]

Rationale: X-ray diffraction analysis of a suitable single crystal allows for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule. For substituted benzoic acids, this technique can also reveal details about intermolecular interactions, such as hydrogen bonding, which often leads to the formation of dimers in the crystal lattice.[9]

Experimental Protocol:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

Expected Results: The X-ray crystal structure would confirm the substitution pattern on the benzene ring, with the iodine atom at position 4, the trifluoromethoxy group at position 3, and the carboxylic acid group at position 1. It would also likely show that the molecules form centrosymmetric dimers in the solid state through hydrogen bonding between the carboxylic acid groups.

Workflow and Logic Visualization

The following diagram illustrates the logical workflow for the structure elucidation of this compound, demonstrating the iterative and confirmatory nature of the process.

Sources

- 1. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]

- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 3. chemscene.com [chemscene.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. jchps.com [jchps.com]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. researchgate.net [researchgate.net]

- 9. Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE41963K [pubs.rsc.org]

An In-Depth Technical Guide to 4-iodo-3-(trifluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for innovation. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its unique electronic and physicochemical properties. This guide provides a comprehensive technical overview of 4-iodo-3-(trifluoromethoxy)benzoic acid (CAS Number: 886762-67-0), a specialized building block poised for significant applications in research and development. While detailed experimental data for this specific molecule remains somewhat niche, this document synthesizes available information and provides expert insights based on the well-established roles of its constituent moieties.

The trifluoromethoxy group is often considered a "super-halogen" due to its high lipophilicity and strong electron-withdrawing nature.[1][2] Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ moiety offers a distinct conformational and electronic profile, influencing a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4][5] The additional presence of an iodine atom on the phenyl ring of the title compound provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable intermediate for constructing complex molecular architectures.

Physicochemical and Safety Profile

A summary of the known physicochemical properties and safety information for this compound is presented below. It is important to note that while some data is available from commercial suppliers, comprehensive experimental characterization is not widely published.

| Property | Value | Source |

| CAS Number | 886762-67-0 | [1][6] |

| Molecular Formula | C₈H₄F₃IO₃ | [6] |

| Molecular Weight | 332.02 g/mol | [1] |

| Physical Form | Solid | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | OC(=O)C1=CC(OC(F)(F)F)=C(I)C=C1 | [6] |

| InChI Key | YZYRBLQNCPKVHL-UHFFFAOYSA-N | [1] |

| Storage Temperature | Ambient | [1] |

Safety Information:

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection)

This information is based on supplier safety data sheets and should be used as a guide. A full risk assessment should be conducted before handling this chemical.[1]

Synthesis Strategies

A logical approach would involve a multi-step sequence starting from a more readily available precursor, such as 3-hydroxybenzoic acid or a derivative thereof. The key transformations would be the introduction of the trifluoromethoxy group and the subsequent regioselective iodination of the aromatic ring.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Methodological Considerations:

-

Trifluoromethoxylation of a Phenolic Precursor: The synthesis would likely commence with a suitable 3-hydroxybenzoic acid derivative. The introduction of the trifluoromethoxy group is a challenging transformation.[8][9] Common methods include the reaction of a phenol with carbon tetrachloride and hydrogen fluoride (the Yarovenko-Raksha reaction) or with sulfur tetrafluoride (SF₄).[6] These reactions often require harsh conditions and specialized equipment.

-

Electrophilic Iodination: Once 3-(trifluoromethoxy)benzoic acid is obtained, the next step is the regioselective introduction of an iodine atom at the 4-position. The trifluoromethoxy group and the carboxylic acid group are both deactivating and will direct incoming electrophiles. However, the -OCF₃ group is an ortho, para-director, while the -COOH group is a meta-director. The position para to the powerful ortho, para-directing -OCF₃ group is the most likely site for substitution. Electrophilic iodination can be achieved using molecular iodine (I₂) in the presence of an oxidizing agent (like nitric acid, hydrogen peroxide, or a copper salt) to generate a more potent electrophilic iodine species (I⁺).[7][10] Alternatively, reagents such as N-Iodosuccinimide (NIS) can be employed under acidic conditions.[11]

-

Purification: The final product would require purification to remove any unreacted starting materials and isomeric byproducts. This is typically achieved through recrystallization from a suitable solvent system or by column chromatography on silica gel.

Applications in Research and Drug Discovery

The true value of this compound lies in its potential as a versatile building block for the synthesis of novel compounds with tailored properties.

The Role of the Trifluoromethoxy Group

The -OCF₃ group is a lipophilic electron-withdrawing substituent that can significantly enhance the pharmacokinetic profile of a drug candidate.[3][4] Its key contributions include:

-

Increased Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents, which can improve a molecule's ability to cross biological membranes, potentially leading to better oral bioavailability.[1][8]

-

Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation, which can increase the in vivo half-life of a drug.[2][3]

-

Modulation of pKa: The strong electron-withdrawing nature of the group can lower the pKa of nearby acidic or basic centers, which can be crucial for optimizing target binding or solubility.

-

Conformational Control: The steric bulk and electronic properties of the -OCF₃ group can influence the preferred conformation of a molecule, which can be exploited to enhance binding to a specific protein target.

Potential Therapeutic Areas

Given the properties imparted by the trifluoromethoxy group, this scaffold could be explored for developing novel therapeutics in a range of areas, including:

-

Oncology: Many modern kinase inhibitors and other anticancer agents incorporate fluorinated groups to enhance their efficacy and pharmacokinetic properties.[12]

-

Neuroscience: The ability to modulate lipophilicity is critical for designing drugs that can cross the blood-brain barrier to treat central nervous system disorders.

-

Infectious Diseases: The metabolic stability conferred by the -OCF₃ group is advantageous for developing long-acting antiviral or antibacterial agents.

The Utility of the Iodide

The iodine atom at the 4-position serves as a key functional handle for further elaboration of the molecular scaffold.

Caption: Key cross-coupling reactions enabled by the aryl iodide functionality.

This functionality allows for a variety of palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: To form new carbon-carbon bonds with boronic acids.

-

Sonogashira Coupling: To introduce alkyne moieties.

-

Heck Coupling: To form carbon-carbon bonds with alkenes.

-

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds.

These reactions provide medicinal chemists with a powerful toolkit to rapidly generate libraries of diverse compounds for structure-activity relationship (SAR) studies.

Analytical Characterization

Detailed spectroscopic data for this compound is not available in peer-reviewed literature. However, based on its structure, the following characteristic signals would be expected:

-

¹H NMR: The proton NMR spectrum would be expected to show three signals in the aromatic region, corresponding to the three protons on the phenyl ring. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum would show eight distinct signals, including the carbonyl carbon of the carboxylic acid, the carbon attached to the -OCF₃ group (which would appear as a quartet due to C-F coupling), and the carbon bearing the iodine atom.

-

¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (332.02 g/mol ). The isotopic pattern would be characteristic of a molecule containing one iodine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and C-O and C-F stretching vibrations.

Conclusion

This compound represents a highly valuable, albeit specialized, building block for advanced chemical synthesis. The combination of a trifluoromethoxy group, a carboxylic acid, and an aryl iodide within a single molecule provides a unique constellation of properties and synthetic handles. While comprehensive data on this specific compound is limited, the well-documented impact of its constituent functional groups in medicinal chemistry and materials science strongly suggests its potential for the development of novel, high-performance molecules. Researchers in drug discovery and related fields can leverage this intermediate to explore new chemical space and design next-generation therapeutics with enhanced pharmacokinetic and pharmacodynamic profiles.

References

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link][3][4][5]

- ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link][3][4][5][8]

- Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link][6][9][13]

- National Center for Biotechnology Information. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central. [Link][1]

- ResearchGate. (n.d.). Trifluoromethoxy-containing pharmaceutical drugs. [Link][14]

- Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Link][12]

- ResearchGate. (n.d.). Aromatic Iodination with Iodine Monochloride by Using a Catalytic Amount of Ferrocenium Tetrakis(3,5-bis(trifluoromethyl)phenyl)

- Chemistry LibreTexts. (2024). 16.

- ResearchGate. (n.d.). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. [Link][15]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Chemistry LibreTexts. (2023). 16.

- Appchem. (n.d.). This compound. [Link][6]

Sources

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

Discovery and history of trifluoromethoxy-substituted compounds

An In-depth Technical Guide to the Discovery and History of Trifluoromethoxy-Substituted Compounds

Introduction: The Emergence of a "Super Methoxy" Group

In the expansive toolkit of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant interest, often lauded as a "super methoxy" group for its unique and powerful modulation of molecular characteristics. Its profound impact stems from a combination of high electronegativity, metabolic robustness, and distinct steric and electronic profiles that differ significantly from its hydrocarbon analog, the methoxy group (-OCH₃).

The trifluoromethoxy group enhances metabolic stability by shielding molecules from oxidative degradation, a critical factor in improving a drug's half-life and bioavailability.[1] Furthermore, it is one of the most lipophilic substituents, a property that can be leveraged to improve membrane permeability and target engagement.[2] This guide provides a comprehensive overview of the trifluoromethoxy group, from its initial discovery and the synthetic challenges that defined its early history to the modern synthetic protocols that have made it an indispensable tool for researchers, scientists, and drug development professionals.

Chapter 1: The Dawn of Trifluoromethoxy Chemistry: A Historical Perspective

The journey of the trifluoromethoxy group began in the mid-20th century, a period of burgeoning interest in organofluorine chemistry. The first synthesis of aryl trifluoromethyl ethers was a landmark achievement reported by the Ukrainian chemist L. M. Yagupol'skii in 1955.[3][4] This pioneering work laid the foundation for an entirely new class of compounds.

The initial methods were formidable, reflecting the challenging nature of fluorine chemistry at the time. Yagupol'skii's protocol involved a harsh, two-step chlorination-fluorination sequence. Anisole derivatives were first subjected to exhaustive chlorination at high temperatures (around 200 °C) to form an intermediate aryl trichloromethyl ether (-OCCl₃).[3][5] This intermediate was then converted to the final trifluoromethyl ether by a halogen exchange (HALEX) reaction, using aggressive fluorinating agents like antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (HF).[4][5]

These early methods, while groundbreaking, were severely limited by their harsh conditions, low functional group tolerance, and the use of highly toxic reagents.[5] This created a significant barrier to the widespread adoption of the OCF₃ group, confining its use to simple, robust aromatic systems for several decades.

Chapter 2: The Evolution of Synthetic Strategies

The inherent limitations of early methods spurred a multi-decade search for milder, safer, and more versatile routes to trifluoromethoxy-substituted compounds. This evolution can be broadly categorized into the development of nucleophilic and electrophilic trifluoromethoxylation strategies.

Early Advancements and Alternative Routes

In the years following Yagupol'skii's discovery, alternative but still challenging methods emerged. In 1964, Sheppard described a synthesis starting from phenols, which were first converted to aryl fluoroformates using highly toxic phosgene. These intermediates were then treated with sulfur tetrafluoride (SF₄), another hazardous reagent, to yield the desired aryl trifluoromethyl ethers. Another approach involved the oxidative desulfurization-fluorination of xanthates, which offered a pathway under slightly milder conditions but still required a large excess of reagents like hydrogen fluoride-pyridine complex.[3]

The Rise of Electrophilic Reagents: A Paradigm Shift

A significant breakthrough came with the development of shelf-stable, electrophilic trifluoromethylating agents. These reagents offered a new paradigm: the direct transfer of a "CF₃⁺" equivalent to a nucleophilic oxygen atom.

-

Umemoto Reagents: In the 1990s, Teruo Umemoto developed a series of powerful electrophilic reagents based on S-(trifluoromethyl)dibenzothiophenium salts.[6] While primarily used for C-CF₃ bond formation, this work paved the way for O-trifluoromethylation. In 1996, Umemoto reported the direct O-trifluoromethylation of phenols using thermally unstable O-(trifluoromethyl)dibenzofuranium salts, which were generated in situ at very low temperatures (−100 to −90 °C).[5][7] This was a critical proof-of-concept for direct electrophilic O-trifluoromethylation.[5][8]

-

Togni Reagents: A major advancement in practicality and safety came from the laboratory of Antonio Togni. In 2006, Togni introduced 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, now widely known as Togni Reagent II .[9] This hypervalent iodine compound is a crystalline, shelf-stable solid that acts as an effective electrophilic trifluoromethylating agent under relatively mild conditions.[4][9] While its reaction with phenols can sometimes lead to competing C-trifluoromethylation, its development has been instrumental in making the synthesis of OCF₃-containing molecules more accessible.[10] It is particularly effective for the O-trifluoromethylation of alcohols when activated by a Lewis acid like a zinc salt.[4]

Chapter 3: Physicochemical and Pharmacological Profile of the OCF₃ Group

The utility of the trifluoromethoxy group in drug design is rooted in its unique electronic and physical properties, which stand in stark contrast to the more common methoxy group.

-

Electronic Effects: Unlike the methoxy group, which is a moderate π-donor and weakly σ-withdrawing, the trifluoromethoxy group is strongly electron-withdrawing through both inductive (σ) and resonance effects. This is reflected in its positive Hammett constant (σₚ), which indicates its ability to lower the electron density of an attached aromatic ring.[11]

-

Lipophilicity: The OCF₃ group is significantly more lipophilic than a methoxy group and even more so than a trifluoromethyl group. The Hansch-Leo lipophilicity parameter (π) is a measure of a substituent's contribution to a molecule's partitioning between octanol and water. A positive value indicates increased lipophilicity. The OCF₃ group's high π value is a key reason for its ability to enhance membrane permeability.[2][12]

-

Metabolic Stability: The replacement of a metabolically labile methoxy group with a trifluoromethoxy group is a common and highly effective strategy to block oxidative metabolism. The C-O bond in a methoxy group is susceptible to enzymatic O-dealkylation by cytochrome P450 enzymes. The strong C-F bonds and the electron-withdrawing nature of the fluorine atoms make the OCF₃ group exceptionally resistant to this metabolic pathway, thereby increasing the drug's half-life.[1][13]

| Substituent | Hansch π Parameter[12][14] | Hammett Constant (σₚ)[11] | Relative Metabolic Stability |

| -H | 0.00 | 0.00 | Variable |

| -OCH₃ | -0.02 | -0.27 | Low (Prone to O-dealkylation) |

| -CF₃ | +0.88 | +0.54 | High |

| -OCF₃ | +1.04 | +0.35 | Very High |

Chapter 4: Modern Applications and Experimental Protocols

The increased availability of trifluoromethoxy-substituted building blocks has led to their incorporation into numerous successful pharmaceuticals and agrochemicals. A prominent example is Riluzole , a benzothiazole derivative used to treat amyotrophic lateral sclerosis (ALS).[12] Its synthesis provides a practical example of the construction of an OCF₃-containing aromatic system.

Approved Pharmaceuticals Containing the -OCF₃ Group:

-

Riluzole: Used for the treatment of amyotrophic lateral sclerosis.[7]

-

Delamanid & Pretomanid: Used in the treatment of multidrug-resistant tuberculosis.[7]

-

Sonidegib: A hedgehog signaling pathway inhibitor used for basal-cell carcinoma.[7]

-

Celikalim: Investigated for its potential in treating high blood pressure.[7]

Detailed Experimental Protocol: Synthesis of Riluzole

The following protocol for the synthesis of Riluzole is adapted from the patent literature and demonstrates a common industrial method involving the oxidative cyclization of 4-(trifluoromethoxy)aniline.[1][2][3] This method highlights the use of the OCF₃-substituted aniline as a readily available starting material.

Reaction: Oxidative cyclization of 4-(trifluoromethoxy)aniline with ammonium thiocyanate.

Materials:

-

4-(trifluoromethoxy)aniline (10 g)

-

Ammonium thiocyanate (10 g)

-

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) (5.5 g)[2]

-

Acetic acid (50 mL)

-

Water (200 mL)

-

Ammonia solution

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, suspend 4-trifluoromethoxyaniline (10 g), ammonium thiocyanate (10 g), and DDQ (5.5 g) in 50 mL of acetic acid.[2]

-

Reaction Execution: Stir the suspension at 45°C for 48 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Workup and Precipitation: After the reaction is complete, cool the mixture to room temperature. Dilute the resultant mixture with 200 mL of water.[2]

-

Basification: Slowly add ammonia solution to the stirred mixture until the pH reaches 14. This will cause the crude Riluzole to precipitate out of the solution as a solid.[2]

-

Isolation: Filter the resulting solid using a Buchner funnel and wash it with water. Dry the collected solid under vacuum to yield raw Riluzole.[2][3]

-

Purification: Purify the raw product by means of silica gel column chromatography to yield substantially pure Riluzole. The reported molar yield for this specific procedure is 63%.[2]

Causality and Insights: This synthesis is an example of an electrophilic aromatic substitution followed by cyclization. The thiocyanogen, generated in situ from the oxidation of thiocyanate by DDQ, acts as the electrophile. The electron-donating amino group of the 4-(trifluoromethoxy)aniline directs the substitution to the ortho position, which is followed by intramolecular cyclization to form the benzothiazole ring. The trifluoromethoxy group at the 6-position remains inert throughout this process, showcasing its stability to oxidative conditions.

Conclusion

From its challenging beginnings in the 1950s, the trifluoromethoxy group has transformed into a highly valued substituent in modern chemistry. The historical progression from harsh, brute-force syntheses to the elegant and mild conditions offered by modern electrophilic reagents has unlocked its potential. For researchers in drug discovery and materials science, the OCF₃ group offers a powerful and reliable method to enhance metabolic stability, tune lipophilicity, and modulate electronic properties. As synthetic methodologies continue to advance, the strategic application of this "super methoxy" group is poised to play an ever-increasing role in the development of next-generation pharmaceuticals and advanced materials.

References

- Ben-Zeev, E., et al. (1998). Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines. Journal of Medicinal Chemistry, 41(11), 1939-1946. [Link]

- EP2284161A1. (2009). Process for the preparation of riluzole.

- Leroux, F. R., Manteau, B., Vors, J.-P., & Pazenok, S. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

- Leroux, F. R., Manteau, B., Vors, J.-P., & Pazenok, S. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

- MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. [Link]

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

- Organic Syntheses. (n.d.). 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. [Link]

- PubMed. (2024). Comprehensive Mechanistic Analysis of Palladium- and Nickel-Catalyzed α,β-Dehydrogenation of Carbonyls via Organozinc Intermediates. The Journal of Organic Chemistry, 89(5), 3123-3132. [Link]

- PubMed. (2024). Synthesis of Dihydroquinoxalinones from Biomass-Derived Keto Acids and o-Phenylenediamines. The Journal of Organic Chemistry, 89(6), 3987-3994. [Link]

- Request PDF. (n.d.). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. [Link]

- ResearchGate. (2007). CF3 Oxonium Salts, O-(Trifluoromethyl)dibenzofuranium Salts: In Situ Synthesis, Properties, and Application as a Real CF3+ Species Reagent. [Link]

- Umemoto, T. (1996). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 96(5), 1757–1778. [Link]

- Umemoto, T., et al. (2007). CF3 Oxonium Salts, O-(Trifluoromethyl)dibenzofuranium Salts: In Situ Synthesis, Properties, and Application as a Real CF3+ Species Reagent. The Journal of Organic Chemistry, 72(18), 6905-6917. [Link]

- Wessjohann, L. A., & Tellez, J. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration.

- Wikipedia. (n.d.). Togni reagent II. [Link]

- Yoritate, M., Londregan, A.T., Lian, Y., & Hartwig, J.F. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry, 84(23), 15767-15776. [Link]

- Zhang, F., et al. (2024). Hybrid Palladium-Catalyzed Intramolecular Carboamination of Conjugated Dienes: Synthesis of Functionalized Pyrrolidines via Selective Trifluoromethylarene Defluorination. The Journal of Organic Chemistry, 89(11), 7790-7794. [Link]

- Zhao, W., et al. (2024). Synthesis of Dihydroquinoxalinones from Biomass-Derived Keto Acids and o-Phenylenediamines. The Journal of Organic Chemistry, 89(6), 3987-3994. [Link]

- Zhu, S., et al. (2024). Copper-Catalyzed Radical Bis(trifluoromethylation) of Alkynes and 1,3-Enynes. Organic Letters, 26(49), 10399-10403. [Link]

- Beilstein-Institut. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

- Beilstein-Institut. (2018). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Beilstein Journal of Organic Chemistry, 14, 2510–2519. [Link]

- Beilstein-Institut. (2010). Structure and reactivity in neutral organic electron donors derived from 4-dimethylaminopyridine. Beilstein Journal of Organic Chemistry, 6, 73. [Link]

- Chemical Review and Letters. (n.d.).

- Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 13891-13894. [Link]

- Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 81. [Link]

- Togni, A., et al. (2015). Benzylic C–H trifluoromethylation of phenol derivatives.

- US20080108827A1. (2006). Process for preparing riluzole.

- Wang, X., et al. (2011). An efficient copper-catalyzed allylic trifluoromethylation reaction of alkenes with a hypervalent iodine (III) reagent (Togni reagent). Journal of the American Chemical Society, 133(41), 16410-16413. [Link]

- Wu, G., et al. (2015). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 11, 2343-2349. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. EP2284161A1 - Process for the preparation of riluzole - Google Patents [patents.google.com]

- 3. Process for the preparation of riluzole - Patent 2284161 [data.epo.org]

- 4. Togni Reagent II - Enamine [enamine.net]

- 5. BJOC - New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence [beilstein-journals.org]

- 6. Synthesis of Dihydroquinoxalinones from Biomass-Derived Keto Acids and o-Phenylenediamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 9. Togni reagent II - Wikipedia [en.wikipedia.org]

- 10. Hybrid Palladium-Catalyzed Intramolecular Carboamination of Conjugated Dienes: Synthesis of Functionalized Pyrrolidines via Selective Trifluoromethylarene Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US20080108827A1 - Process for preparing riluzole - Google Patents [patents.google.com]

- 12. Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Allylic trifluoromethane synthesis by trifluoromethylation [organic-chemistry.org]

- 14. BJOC - Home [beilstein-journals.org]

An In-depth Technical Guide to the Trifluoromethoxy Group in Medicinal Chemistry

Abstract

The trifluoromethoxy (OCF₃) group has emerged as a uniquely powerful substituent in modern medicinal chemistry. Its distinct combination of electronic and steric properties allows for the strategic modulation of a drug candidate's physicochemical and pharmacokinetic profiles. This guide provides an in-depth analysis of the OCF₃ group, detailing its fundamental properties, its profound impact on metabolic stability and lipophilicity, its role in drug-target interactions, and strategic considerations for its incorporation in drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the advantageous features of this "super-halogen."

Introduction: Beyond Simple Fluorination

The introduction of fluorine into bioactive molecules is a well-established strategy in drug discovery, often employed to block metabolic hotspots or modulate electronic properties.[1] While single fluorine atoms or the trifluoromethyl (CF₃) group are more common, the trifluoromethoxy (OCF₃) group offers a unique and often more advantageous set of characteristics.[2][3] It is not merely another fluorinated substituent but a nuanced tool that can dramatically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4] This guide will explore the causality behind the effects of the OCF₃ group, providing a framework for its rational application in lead optimization.

Core Physicochemical Properties of the Trifluoromethoxy Group

The utility of the OCF₃ group stems from its unique blend of electronic, steric, and lipophilic characteristics, which are distinct from both its methoxy (OCH₃) and trifluoromethyl (CF₃) counterparts.

Electronic Effects

The OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms.[3] This inductive effect is significant and can influence the electron density of an attached aromatic ring, impacting the molecule's reactivity and its ability to interact with biological targets. Unlike the OCH₃ group, which is an electron-donating group through resonance, the OCF₃ group's oxygen atom has a much-reduced capacity for resonance donation due to the pull of the fluorine atoms. This makes the OCF₃ group a potent modulator of a molecule's electronic landscape, often referred to as a "super-halogen" due to its electronic similarity to halogens like chlorine.[1]

Lipophilicity

Lipophilicity, typically measured by the partition coefficient (LogP), is a critical parameter for membrane permeability and overall ADME properties.[5] The OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04.[2] This is significantly higher than that of a trifluoromethyl group (π = +0.88) and vastly different from the hydrophilic methoxy group (π = -0.02).[1][2] This substantial increase in lipophilicity can be strategically employed to enhance a drug candidate's ability to cross biological membranes, including the blood-brain barrier.[3]

Conformational and Steric Profile

The OCF₃ group possesses a distinct conformational preference. When attached to an aromatic ring, it typically orients itself orthogonally to the plane of the ring. This conformation arises from a combination of steric hindrance between the fluorine atoms and the ortho-hydrogens of the ring, as well as hyperconjugation effects.[6] This perpendicular arrangement can be beneficial for establishing additional binding interactions within a target protein that might not be possible with a planar substituent.[6]

Data Summary: Physicochemical Property Comparison

| Substituent | Hansch π Value | Hammett Parameter (σp) | Relative Size |

| -OCH₃ | -0.02 | -0.27 | Medium |

| -F | +0.14 | +0.06 | Small |

| -Cl | +0.71 | +0.23 | Medium |

| -CF₃ | +0.88 | +0.54 | Large |

| -OCF₃ | +1.04 | +0.35 | Large |

| Table 1: Comparison of the Hansch lipophilicity parameter (π) and the Hammett parameter (σp) for common substituents. The OCF₃ group is notably the most lipophilic.[1][2] |

Impact on Drug Metabolism and Pharmacokinetics (DMPK)

One of the primary reasons for incorporating an OCF₃ group is to enhance a drug candidate's metabolic stability.[7]

Blocking Metabolic Hotspots

Aromatic and benzylic positions are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. The methoxy group, for instance, is readily O-dealkylated. The OCF₃ group, by contrast, is exceptionally resistant to such enzymatic degradation due to the strength of the carbon-fluorine bonds.[8] Replacing a metabolically labile methoxy group with a stable trifluoromethoxy group is a proven strategy to block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[3]

Enhancing Permeability

As discussed, the high lipophilicity of the OCF₃ group is a key driver for improving a molecule's ability to permeate biological membranes.[2][7] This can lead to better oral absorption and distribution into tissues, including the central nervous system. The ability to fine-tune LogP values by introducing an OCF₃ group is a critical tool for optimizing a drug's pharmacokinetic profile.[4]

Diagram: Metabolic Blocking Strategy

Caption: Workflow illustrating how OCF₃ substitution blocks CYP450-mediated metabolism.

Role in Drug-Target Interactions

The influence of the OCF₃ group extends beyond pharmacokinetics to directly impacting how a drug binds to its target.

Modulating Binding Affinity

The introduction of a bulky and lipophilic OCF₃ group can enhance binding affinity through favorable hydrophobic interactions within the target's binding pocket.[2] Its unique electronic properties can also alter the electrostatic interactions between the drug and the protein.

Orthogonal Multipolar Interactions

Recent studies have highlighted the ability of fluorinated groups, including CF₃ and by extension OCF₃, to engage in "orthogonal multipolar interactions."[9][10] These are favorable, short-range interactions between the fluorine atoms and the backbone carbonyl groups of a protein.[11][12] These interactions are geometrically distinct from classical hydrogen bonds and can provide a significant boost to binding affinity, particularly in environments where traditional hydrogen bonding is not feasible.[13]

Diagram: Drug Design Decision Workflow

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein-Ligand Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes (Journal Article) | OSTI.GOV [osti.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. icahn-mssm.primo.exlibrisgroup.com [icahn-mssm.primo.exlibrisgroup.com]

The Indispensable Role of Iodinated Building Blocks in Modern Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, the strategic choice of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal available to chemists, iodinated organic compounds have carved out a unique and indispensable role. This technical guide delves into the core principles that render iodinated building blocks, particularly aryl iodides, exceptionally valuable. We will explore the fundamental properties of the carbon-iodine (C-I) bond and demonstrate how its inherent reactivity is masterfully exploited in the linchpin reactions of contemporary synthesis: palladium-catalyzed cross-couplings. Furthermore, we will examine their critical applications in medicinal chemistry, from the synthesis of radiolabeled imaging agents to the construction of novel heterocyclic scaffolds. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of not just how, but fundamentally why, iodinated building blocks are a cornerstone of synthetic strategy.

The Carbon-Iodine Bond: A Uniquely Tuned Lever for Reactivity

The utility of any halogenated building block is intrinsically linked to the nature of its carbon-halogen (C-X) bond. The C-I bond possesses a distinct set of characteristics that make it uniquely suited for a broad range of synthetic transformations.

It is the weakest of the carbon-halogen bonds, a property that directly translates to higher reactivity.[1] This weakness means that less energy is required to cleave the bond, making iodide an excellent leaving group and facilitating reactions under milder conditions compared to its lighter congeners.[1] This trend is quantitatively illustrated by the bond dissociation energies (BDEs) presented in Table 1.

Table 1: Carbon-Halogen Bond Dissociation Energies (BDE) for Methyl Halides

| Bond | Bond Dissociation Energy (kcal/mol) |

|---|---|

| C-F | 115 |

| C-Cl | 83.7 |

| C-Br | 72.1 |

| C-I | 57.6 |

Data sourced from Reference[1].

This low BDE, coupled with the high polarizability of the iodine atom, makes the C-I bond exceptionally susceptible to oxidative addition by low-valent transition metals like palladium(0), the crucial initiating step in most cross-coupling reactions.[2][3][4]

The Premier Substrate: Aryl Iodides in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent one of the most powerful methodologies for C-C and C-heteroatom bond formation, a fact recognized by the 2010 Nobel Prize in Chemistry. The catalytic cycle for these transformations universally begins with the oxidative addition of an organic halide to a Pd(0) complex.[3]

The rate of this pivotal step follows the trend: I > Br > Cl >> F .[5] Consequently, aryl iodides are the most reactive substrates, often enabling reactions to proceed at room temperature with high efficiency where aryl bromides or chlorides would require significant heating or more complex catalyst systems.[5][6][7][8]

Figure 1: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an aryl halide with an arylboronic acid or ester, is a workhorse in the synthesis of biaryl compounds, a common motif in pharmaceuticals.[2][9] The high reactivity of aryl iodides makes them ideal substrates, facilitating efficient coupling under mild conditions.[7][10]

-

Setup: To a dry reaction flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

-

Solvent Addition: Add a suitable degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Reaction: Stir the mixture at the desired temperature (room temperature to 100 °C) and monitor the reaction progress by TLC or GC/MS. While aryl iodides often react at lower temperatures, some catalyst systems may show poor turnover at temperatures below ~65 °C.[11]

-

Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic phase sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, producing valuable arylalkyne structures.[5][12][13] This reaction is prized for its mild conditions, and the use of aryl iodides is particularly advantageous, often permitting the reaction to proceed efficiently at room temperature.[5][6] The reaction typically employs a dual catalytic system involving both palladium and copper(I).[6][12]

Figure 2: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

-

Setup: In a dry flask under an inert atmosphere, combine the aryl iodide (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), copper(I) iodide (CuI, 1-5 mol%), and a suitable base (e.g., triethylamine or diisopropylamine, 2.0-5.0 equiv).[6]

-

Solvent Addition: Add an anhydrous, degassed solvent such as THF or DMF.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirring mixture.

-

Reaction: Stir at the specified temperature (typically room temperature for aryl iodides) and monitor progress by TLC or GC/MS.

-

Workup: Once the reaction is complete, dilute with an organic solvent and filter through a pad of Celite to remove solids.[6] Wash the organic phase with aqueous NH₄Cl and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.[6]

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of medicinal chemistry.[14] Historically, aryl iodides were considered poor substrates for this reaction compared to aryl bromides.[15][16] This was not due to the oxidative addition step, but rather to the inhibitory effect of the iodide anion byproduct, which could form stable, off-cycle palladium iodide dimer complexes.[15][17]

Modern advances have completely overcome this limitation. The key insights were:

-

The development of bulky biarylphosphine ligands that hinder the formation of inactive iodide-bridged dimers.[15]

-

The strategic use of solvent systems (e.g., t-BuOH) in which the iodide salt byproduct (e.g., NaI) is insoluble and precipitates out of the reaction mixture, thereby preventing catalyst inhibition.[15][17]

With these optimized conditions, aryl iodides are now coupled with the same or even greater efficiency as other aryl halides.[15][17]

-

Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the aryl iodide (1.0 equiv), the amine (1.2-1.4 equiv), a strong, non-nucleophilic base (e.g., NaOt-Bu or K₂CO₃, 1.4 equiv), a palladium precatalyst (e.g., RuPhos-Pd-G3, 0.1-1 mol%), and the corresponding biarylphosphine ligand if not using a precatalyst.[15]

-

Solvent Addition: Add a solvent in which the iodide byproduct has low solubility, such as tert-butanol or toluene.[15]

-

Reaction: Seal the vessel and heat the mixture (typically 80-110 °C), monitoring by LC-MS or GC/MS.

-

Workup: After cooling, partition the mixture between water and an organic solvent (e.g., ethyl acetate). Separate the layers.

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify via column chromatography.

Applications in Medicinal Chemistry and Beyond

The utility of iodinated building blocks extends far beyond their role as cross-coupling partners.

Radioiodination for Medical Imaging and Therapy

Radioisotopes of iodine, such as ¹²³I (SPECT), ¹²⁴I (PET), and ¹³¹I (SPECT/Therapy), are vital in nuclear medicine for both diagnostics and targeted radiotherapy.[18] The synthesis of radiopharmaceuticals relies on the efficient incorporation of these isotopes into a target molecule, often at the final stage of synthesis. Iodinated precursors are central to this process.

Common strategies include:

-

Electrophilic Radioiodination: Direct substitution onto an activated aromatic ring (e.g., a phenol) using Na[*I] and an oxidizing agent like Chloramine-T.[19][20][21]

-

Iododestannylation: A highly reliable method involving the reaction of an organostannane precursor with an electrophilic radioiodine source, which proceeds smoothly and with high regioselectivity.[18]

-

Prosthetic Groups: A two-step approach where a small, easily iodinated molecule, such as N-succinimidyl-p-iodobenzoate (SIB), is first radiolabeled and then conjugated to the target biomolecule (e.g., a peptide or antibody).[18][20]

Figure 3: A simplified workflow for radioiodination via the iododestannylation method.

A critical consideration in designing radiopharmaceuticals is metabolic stability, as in vivo deiodination can compromise imaging quality and therapeutic efficacy.[22]

Synthesis of Heterocyclic Scaffolds

Iodinated aromatic and heterocyclic compounds are powerful precursors for constructing more elaborate heterocyclic systems, which form the core of many approved drugs.[23][24][25] The iodine atom can be readily converted into other functionalities through halogen-metal exchange or used as a handle for transition metal-catalyzed cyclization reactions, providing access to novel molecular scaffolds.[23]

Hypervalent Iodine Reagents

Hypervalent iodine compounds, such as Dess-Martin periodinane (DMP) and 2-iodoxybenzoic acid (IBX), are widely used as mild and selective oxidizing agents.[26][27] These valuable reagents are synthesized from simple iodoarenes. An emerging strategy to improve the atom economy of reactions using these reagents involves designing tandem sequences where the iodoarene byproduct is incorporated into the final product structure, transforming it from a waste product into a valuable building block.[26][28]

Conclusion and Future Outlook

The unique properties of the carbon-iodine bond—its inherent weakness and high polarizability—establish iodinated compounds as exceptionally reactive and versatile building blocks. Their dominance as substrates in palladium-catalyzed cross-coupling has revolutionized the synthesis of biaryls, arylalkynes, and arylamines. Beyond this, their critical role as precursors for radiopharmaceuticals, heterocyclic scaffolds, and hypervalent iodine reagents underscores their broad impact in drug discovery and materials science.

Future research will likely focus on developing even more sustainable methods, such as metal-free C-I bond activation using photoredox catalysis, further expanding the synthetic toolkit and reinforcing the indispensable status of iodinated building blocks in the chemical sciences.[29][30]

References

- Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides - Benchchem. (n.d.). BenchChem.

- Sonogashira coupling - Wikipedia. (n.d.). Wikipedia.

- Organoiodine chemistry - Wikipedia. (n.d.). Wikipedia.

- Zhang, Y., et al. (2021). Palladium-Catalyzed Chemoselective Oxidative Addition of Allyloxy-Tethered Aryl Iodides: Synthesis of Medium-Sized Rings and Mechanistic Studies. Organic Letters.

- Kumar, A., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry.

- Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia.

- Li, P., et al. (2018). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry.

- Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- Carbonylative Suzuki Coupling Reaction of Aryl Iodides with Various Arylboronic Acids a (continued) - ResearchGate. (n.d.). ResearchGate.

- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay | ACS Omega - ACS Publications. (2022). ACS Omega.

- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC - NIH. (2022). National Center for Biotechnology Information.

- Fors, B. P., et al. (2008). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society.

- Bakher, S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.

- Bernard-Gauthier, V., et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry.

- Mongin, F., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules.

- The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Harvard University.

- Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.

- Vasilev, A. A., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. International Journal of Molecular Sciences.

- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021). Royal Society of Chemistry.

- Aryl‐Aryl Cross‐Coupling with Hypervalent Iodine Reagents: Aryl Group Transfer Reactions | Request PDF - ResearchGate. (n.d.). ResearchGate.

- Aromatic Iodides: Synthesis and Conversion to Heterocycles - ResearchGate. (2022). ResearchGate.

- An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides - ResearchGate. (n.d.). ResearchGate.

- Gicquel, G., et al. (2018). Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis. Beilstein Journal of Organic Chemistry.

- Strieth-Kalthoff, F., et al. (2019). Metal-Free Activation of C–I Bonds and Perfluoroalkylation of Alkenes with Visible Light Using Phosphine Catalysts. Organic Letters.

- Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I - MDPI. (2022). MDPI.

- Sigman, M. S., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.

- Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PubMed Central. (n.d.). National Center for Biotechnology Information.

- Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex | Request PDF - ResearchGate. (n.d.). ResearchGate.

- Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. (n.d.). MDPI.

- aryl iodide cross‐coupling - ResearchGate. (n.d.). ResearchGate.

- Bickelhaupt, F. M., et al. (2001). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics.

- Fors, B. P., et al. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society.

- Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis - OUCI. (n.d.). The Organic and Biomolecular Chemistry International Symposium.

- Metal-Free Activation of C-I Bonds and Perfluoroalkylation of Alkenes with Visible Light Using Phosphine Catalysts - PubMed. (2019). National Center for Biotechnology Information.

- Oxidative Addition: Palladium Mechanism with aryl iodide - YouTube. (2019). YouTube.

- Radioiodination Chemistry and Radioiodinated Compounds | Request PDF - ResearchGate. (n.d.). ResearchGate.

- Molecular iodine: Catalysis in heterocyclic synthesis - Taylor & Francis. (2021). Taylor & Francis Online.

- Controlled Separation and Release of Organoiodine Compounds Using Poly(2-methoxyethyl acrylate)-Analogue Microspheres - NIH. (n.d.). National Center for Biotechnology Information.

- Hypervalent iodine reagents for heterocycle synthesis and functionaliz - Dove Medical Press. (2016). Dovepress.

- Light-driven strategies for activation of C–Cl bonds a, Previously... - ResearchGate. (n.d.). ResearchGate.

- (PDF) APPLICATION OF HYPERVALENT IODINE COMPOUNDS IN ADVANCED GREEN TECHNOLOGIES - ResearchGate. (n.d.). ResearchGate.

- Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging - PMC - NIH. (n.d.). National Center for Biotechnology Information.

- C-O Bond Activation and C-C Bond Formation Paths in Catalytic CO Hydrogenation. (n.d.). Science.

Sources

- 1. Organoiodine chemistry - Wikipedia [en.wikipedia.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. tandfonline.com [tandfonline.com]

- 26. Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. dovepress.com [dovepress.com]

- 28. Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis [ouci.dntb.gov.ua]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Metal-Free Activation of C-I Bonds and Perfluoroalkylation of Alkenes with Visible Light Using Phosphine Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Enduring Relevance of the Benzoic Acid Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to Substituted Benzoic Acid Derivatives: From Core Principles to Therapeutic Applications

First discovered in the 16th century, benzoic acid and its derivatives represent a foundational structural motif in medicinal chemistry.[1] This simple aromatic carboxylic acid is widely distributed in nature and serves as a key intermediate in the biosynthesis of many secondary metabolites.[2][3] Its versatility stems from the phenyl ring's amenability to substitution, which allows for the precise tuning of steric, electronic, and lipophilic properties. This capability enables the optimization of pharmacological activity and pharmacokinetic profiles, making the benzoic acid scaffold an indispensable tool in the drug discovery arsenal.[1]

Substituted benzoic acid derivatives are common structural motifs in many bioactive natural products and have demonstrated a vast range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[2][4][5] From their established roles as preservatives in pharmaceutical formulations to their function as the core of blockbuster drugs, these compounds are ubiquitous.[1][4] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, delving into the structure-activity relationships, key synthetic and analytical methodologies, and diverse therapeutic applications that underscore the scaffold's significance in modern drug discovery.

The Core Pharmacophore: Understanding Structure-Activity Relationships (SAR)

For drug development professionals, a deep understanding of the structure-activity relationship (SAR) is crucial for designing potent and selective therapeutics.[6] The biological activity of benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring, which modulate the molecule's electronic properties, lipophilicity, and steric profile.[6]

The Carboxylic Acid Moiety: The Anchor of Activity

The carboxylic acid group is arguably the most critical feature of the scaffold. It acts as a key hydrogen bond donor and acceptor, frequently anchoring the molecule within the active sites of enzymes or receptors.[6] In many designs, this group mimics the aspartic acid or glutamic acid residues of natural protein ligands. For instance, in a series of dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, the carboxyl group forms an essential hydrogen bond with a key arginine residue (Arg263), acting as the main anchoring point for the entire molecule.[7]

Influence of Ring Substituents

The strategic placement of substituents on the phenyl ring is the primary method for modulating a derivative's pharmacological profile.

-

Electronic Effects: The electronic nature of substituents significantly alters the acidity (pKa) of the carboxylic acid and the electron density of the aromatic ring.

-

Electron-Withdrawing Groups (EWGs) like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl) increase the acidity of the carboxyl group. This can enhance binding to targets that favor interaction with an ionized carboxylate. In the context of local anesthetics, EWGs in the ortho or para positions can increase potency.[8] For anti-mycobacterial prodrugs, EWGs were added to lower the pKa of the parent acid, which was hypothesized to correlate with activity.[9]

-

Electron-Donating Groups (EDGs) such as hydroxyl (-OH), amino (-NH₂), and alkyl (-CH₃) groups decrease the acidity of the carboxyl group. These groups can donate electron density through resonance or induction, which can be crucial for other types of interactions. The amino group in procaine, for example, contributes electron density to the aromatic ring, enhancing its local anesthetic properties.[8]

-

-

Lipophilicity & Steric Effects:

-

Lipophilicity: The ability of a drug to cross cell membranes is governed by its lipophilicity. Adding lipophilic groups like alkyl chains (e.g., -CH₃) or halogens can increase this property, potentially improving oral absorption and cell permeability.[6] However, an optimal balance is required, as excessive lipophilicity can lead to poor solubility and non-specific binding.

-

Steric Bulk: The size and shape of substituents play a critical role in how a molecule fits into its binding pocket. Bulky groups can create favorable van der Waals interactions but can also cause steric hindrance that prevents optimal binding. The introduction of a cyclopropyl group, a small and rigid ring, is a common strategy to enhance potency and modulate selectivity by exploring specific pockets within a target protein.[10]

-

Key Substituent Groups and Their Roles

| Substituent Group | Typical Role & Impact on Activity | Example(s) |

| Hydroxyl (-OH) | Acts as a hydrogen bond donor and acceptor. Often crucial for antioxidant activity and binding to enzyme active sites. Its position is critical for activity.[6][11] | Salicylic acid (anti-inflammatory), p-hydroxybenzoic acid derivatives (antioxidants).[11] |

| Amino (-NH₂) | A key hydrogen bond donor. The 4-amino group is often essential for establishing critical interactions with biological targets.[10] | 4-aminobenzoic acid (PABA) scaffold is a well-established building block in medicinal chemistry.[10] |

| Nitro (-NO₂) | Strong electron-withdrawing group. Often associated with antimicrobial activity.[6] Can be metabolically reduced to an amino group, which may alter activity.[6] | 3,5-dinitrobenzoates showed high activity against Mycobacterium tuberculosis.[9] |

| Halogens (-F, -Cl, -Br) | Modulate lipophilicity and electronic properties. A 3-fluoro substituent on an N-benzyl ring was shown to have a favorable effect in a series of enzyme inhibitors.[12] | 2-chloro-4-nitrobenzoic acid has been studied for its self-association properties in solution.[13] |

| Methyl (-CH₃) | An electron-donating and lipophilic group. Can influence membrane-crossing ability and introduce steric effects that impact binding and selectivity.[6] | p-toluic acid has been investigated for its anti-sickling properties.[14] |

| Morpholine Ring | A privileged scaffold in medicinal chemistry known for enhancing potency and modulating pharmacokinetic properties like solubility.[12] | 2-morpholinobenzoic acid derivatives act as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC).[12] |

Below is a diagram summarizing the general principles of how substituents on the benzoic acid ring influence its properties for drug design.

Key Synthetic Strategies